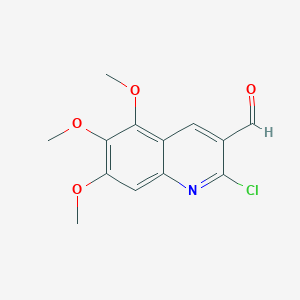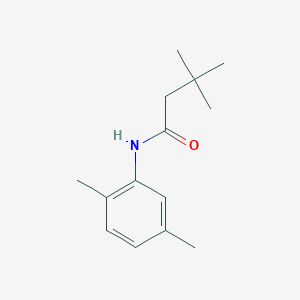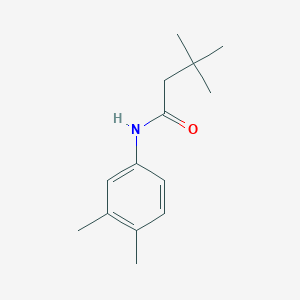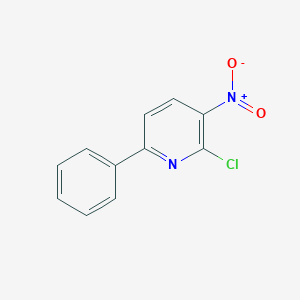![molecular formula C16H16N2O3S B187357 N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide CAS No. 65069-48-9](/img/structure/B187357.png)
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide, commonly referred to as DMCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMCB is a thioamide derivative of benzamide and is known for its ability to interact with various biological targets, making it a promising candidate for a wide range of research applications.
Mécanisme D'action
The exact mechanism of action of DMCB is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMCB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, DMCB has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
DMCB has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDAC and interact with the dopamine D2 receptor, DMCB has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in the brain. Additionally, DMCB has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMCB for use in lab experiments is its ability to interact with multiple biological targets. This makes it a versatile tool for studying various biological processes. Additionally, DMCB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of DMCB is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving DMCB. One area of interest is in the development of DMCB-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DMCB and its potential interactions with other biological targets. Finally, there is potential for the development of new synthetic methods for DMCB that could improve its efficiency and reduce its cost.
Méthodes De Synthèse
DMCB can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyaniline with thionyl chloride to form 3,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with benzamide to form DMCB. The synthesis of DMCB is a relatively straightforward process that can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
DMCB has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where DMCB has been shown to inhibit the growth of various cancer cell lines. Additionally, DMCB has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
65069-48-9 |
|---|---|
Nom du produit |
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide |
Formule moléculaire |
C16H16N2O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-9-8-12(10-14(13)21-2)17-16(22)18-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18,19,22) |
Clé InChI |
LWPVPLGFIBUYGL-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S)OC |
SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
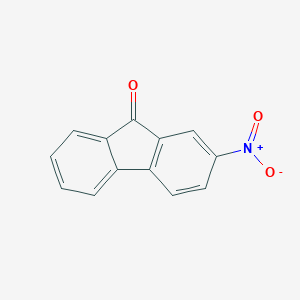
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)
